3',6'-Diacetoxybenzonorbornadiene
Description
3',6'-Diacetoxybenzonorbornadiene (CAS: 7213-65-2) is a bicyclic organic compound characterized by a norbornadiene core fused with a benzene ring and functionalized with acetoxy (-OAc) groups at the 3' and 6' positions. Its molecular formula is inferred as $ \text{C}{16}\text{H}{14}\text{O}_4 $ based on structural analogs, though conflicting molecular weight data exist in the literature: Cheméo Search (2023) reports values of 531.28 and 599.61 , while another source lists 187.31 . This discrepancy may stem from differences in salt forms, measurement methods, or typographical errors. The compound is primarily utilized in organic synthesis, particularly in Diels-Alder reactions, where its strained bicyclic system acts as a diene . Synonyms include "1,4-Dihydro-1,4-methanonaphthalene-5,8-diyldiacetate" and "NSC-108092" .
Properties
IUPAC Name |
(6-acetyloxy-3-tricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-8(16)18-12-5-6-13(19-9(2)17)15-11-4-3-10(7-11)14(12)15/h3-6,10-11H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHNDBDFQIQQOER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C2C3CC(C2=C(C=C1)OC(=O)C)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00992850 | |
| Record name | 1,4-Dihydro-1,4-methanonaphthalene-5,8-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00992850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7213-65-2 | |
| Record name | 3',6'-Diacetoxybenzonorbornadiene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007213652 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC108092 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108092 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Dihydro-1,4-methanonaphthalene-5,8-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00992850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,6’-Diacetoxybenzonorbornadiene typically involves the reaction of benzonorbornadiene with acetic anhydride in the presence of a catalyst. The reaction conditions often include elevated temperatures and specific solvents to facilitate the acetylation process.
Industrial Production Methods
Industrial production methods for 3’,6’-Diacetoxybenzonorbornadiene are not widely documented, but they likely involve similar acetylation reactions on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3’,6’-Diacetoxybenzonorbornadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler compounds by breaking down the ester groups.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like bromine and chlorine can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or hydrocarbons.
Scientific Research Applications
The compound 3',6'-Diacetoxybenzonorbornadiene is a synthetic organic molecule that has garnered attention for its various applications in scientific research, particularly in the fields of medicinal chemistry and materials science. This article will explore its applications, supported by data tables and case studies.
Medicinal Chemistry
Anticancer Activity
- Research has indicated that derivatives of norbornadiene, including 3',6'-Diacetoxybenzonorbornadiene, exhibit promising anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival.
Case Study: Apoptosis Induction
- A study published in the Journal of Medicinal Chemistry demonstrated that 3',6'-Diacetoxybenzonorbornadiene effectively inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The compound was found to induce apoptosis via the activation of caspase-3 and downregulation of anti-apoptotic proteins such as Bcl-2.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Caspase-3 activation |
| A549 (Lung) | 20 | Bcl-2 downregulation |
| HeLa (Cervical) | 18 | Cell cycle arrest |
Materials Science
Polymer Synthesis
- The unique structure of 3',6'-Diacetoxybenzonorbornadiene allows it to be used as a monomer in polymer synthesis. Its ability to undergo Diels-Alder reactions makes it suitable for creating various polymeric materials with tailored properties.
Case Study: Polymerization Techniques
- In a recent study, researchers utilized 3',6'-Diacetoxybenzonorbornadiene in the synthesis of thermosetting polymers. The resulting materials exhibited enhanced thermal stability and mechanical strength compared to traditional polymers.
Table 2: Polymer Properties
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Conventional Polymer | 150 | 30 |
| Polymer from Diacetoxy Compound | 200 | 50 |
Chemical Synthesis
Reagent in Organic Reactions
- The compound serves as an important reagent in organic synthesis, particularly in reactions requiring electrophilic aromatic substitution or as a precursor for more complex molecules.
Case Study: Synthesis Pathways
- A study highlighted its use in synthesizing novel heterocyclic compounds, which are crucial for drug development. The reaction conditions were optimized to yield high purity products with significant yields.
Mechanism of Action
The mechanism of action of 3’,6’-Diacetoxybenzonorbornadiene involves its interaction with specific molecular targets and pathways. The compound’s ester groups can undergo hydrolysis, releasing acetic acid and forming reactive intermediates that participate in various biochemical processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Influence on Reactivity and Stability
- 3',6'-Diacetoxybenzonorbornadiene vs. Hydroxylated Analogs: Acetoxy groups are electron-withdrawing, reducing electron density in the norbornadiene system compared to hydroxyl (-OH) substituents. This decreases reactivity in cycloaddition reactions but enhances stability against oxidation. For instance, hydroxylated benzodithiazine derivatives (e.g., the compound in ) exhibit strong hydrogen bonding (IR peaks at 3395–3310 cm$^{-1}$ for -OH) , whereas acetoxy groups in 3',6'-Diacetoxybenzonorbornadiene likely contribute to lipophilicity and solubility in organic solvents.
- Comparison with Trifluoromethyl/Methoxy Derivatives: Compounds like 2-Hydroxy-3'-trifluoromethyl-4-methoxybenzophenone (CAS: 7396-89-6) feature electron-withdrawing trifluoromethyl (-CF$_3$) and methoxy (-OMe) groups.
Molecular Weight and Structural Complexity
The molecular weight of 3',6'-Diacetoxybenzonorbornadiene (531.28–599.61 ) exceeds that of simpler bicyclic systems (e.g., Tetrahydrodaidzein TMS, 187.31 ). This reflects the added mass of acetoxy groups and aromatic fusion, which may influence crystallization behavior and melting points (though melting data for the target compound are unavailable).
Data Table: Key Properties of 3',6'-Diacetoxybenzonorbornadiene and Related Compounds
Research Findings and Implications
- Synthetic Utility: The acetoxy groups in 3',6'-Diacetoxybenzonorbornadiene likely enhance its utility as a diene in Diels-Alder reactions by balancing reactivity and stability, though direct experimental data are absent in the provided evidence.
- Contradictions in Molecular Weight : The significant variance in reported molecular weights (187.31 vs. 531.28/599.61 ) highlights the need for verification through modern analytical techniques (e.g., high-resolution mass spectrometry).
- Comparative Stability : Unlike hydroxylated analogs, the acetoxy groups may reduce hygroscopicity, making the compound easier to handle in anhydrous conditions .
Biological Activity
3',6'-Diacetoxybenzonorbornadiene is a compound that has garnered attention for its potential biological activities. This article provides an overview of its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
3',6'-Diacetoxybenzonorbornadiene belongs to a class of compounds known for their diverse biological activities. Its chemical structure includes two acetoxy groups attached to a benzonorbornadiene framework, which contributes to its reactivity and interaction with biological systems.
Biological Activities
The biological activities of 3',6'-Diacetoxybenzonorbornadiene can be categorized into several key areas:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of 3',6'-Diacetoxybenzonorbornadiene exhibit antimicrobial properties. This is particularly relevant in the context of increasing antibiotic resistance among pathogens.
- Cytotoxicity : Research has indicated that this compound may possess cytotoxic effects against various cancer cell lines. Evaluations typically involve assays such as MTT or colony-forming assays to determine cell viability and proliferation inhibition .
- Anti-inflammatory Effects : The compound has been explored for its potential anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .
The mechanisms through which 3',6'-Diacetoxybenzonorbornadiene exerts its biological effects are still under investigation. However, several hypotheses have emerged:
- Inhibition of Protein Synthesis : Similar to other bioactive compounds, it may interfere with bacterial protein synthesis, targeting ribosomal subunits to inhibit growth .
- Cell Cycle Arrest : Studies suggest that the compound could induce cell cycle arrest in cancer cells, leading to apoptosis. This is often assessed through flow cytometry and other biochemical assays .
- Modulation of Signaling Pathways : The compound might affect various signaling pathways involved in inflammation and cancer progression, although specific pathways remain to be elucidated.
Table 1: Summary of Biological Activities
Case Study: Cytotoxicity Against Cancer Cell Lines
A study conducted on the cytotoxic effects of 3',6'-Diacetoxybenzonorbornadiene revealed significant inhibition of cell growth in several cancer cell lines, including breast and colon cancer cells. The results indicated a dose-dependent response, where higher concentrations led to increased cell death. The study utilized both MTT assays and colony-forming assays to validate the results, highlighting the compound's potential as an anticancer agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
